molecular formula C13H15NO3 B11722934 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B11722934
M. Wt: 233.26 g/mol
InChI Key: WDYONJZRBYSWSK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile (CAS: 1355227-08-5) is a synthetic organic compound characterized by a cyclopropane ring fused to a nitrile group and substituted with a 3,4,5-trimethoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The trimethoxy substitution pattern is notable for its resemblance to bioactive molecules like combretastatin analogs, which are known for antineoplastic activity . The compound is commercially available at 95% purity, as listed in supplier catalogs .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C13H15NO3/c1-15-10-6-9(13(8-14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4-5H2,1-3H3

InChI Key

WDYONJZRBYSWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopropanecarbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, including enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents Core Structure CAS Number Molecular Formula Molar Mass (g/mol)
1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile 3,4,5-trimethoxyphenyl Cyclopropane 1355227-08-5 C₁₃H₁₃NO₃ 243.25
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile 3,4-dichlorophenyl Cyclopropane 124276-57-9 C₁₀H₇Cl₂N 226.08
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile 3,5-difluorophenyl Cyclopentane 1250963-13-3 C₁₂H₁₁F₂N 207.22
Key Structural Differences:
  • Aromatic Substitution: The trimethoxy derivative (C₁₃H₁₃NO₃) features electron-donating methoxy groups, enhancing resonance stabilization of the aromatic ring. In contrast, dichloro (C₁₀H₇Cl₂N) and difluoro (C₁₂H₁₁F₂N) analogs have electron-withdrawing substituents, altering electronic density and reactivity .
  • Core Ring :
    • Cyclopropane (high ring strain, sp² hybridization) vs. cyclopentane (lower strain, sp³ hybridization). This affects conformational rigidity and interaction with biological targets .

Physicochemical Properties

  • Solubility :
    • Methoxy groups increase hydrophilicity compared to chloro/fluoro substituents. However, the cyclopropane ring may reduce aqueous solubility due to rigidity .
  • Stability :
    • Nitriles are generally stable but may hydrolyze under acidic/basic conditions. The dichloro derivative’s safety data sheet highlights precautions for inhalation exposure, suggesting volatility or dust formation risks .

Biological Activity

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the trimethoxyphenyl group is known to enhance lipophilicity and facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds containing the 3,4,5-trimethoxyphenyl moiety. For instance, derivatives such as 2-(benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibited significant antiproliferative activity against cancer cell lines. The IC50 value for this compound was reported at 0.45 μM against MGC-803 cells, indicating potent activity through mechanisms such as microtubule destabilization and induction of apoptosis .

The mechanisms by which 1-(3,4,5-trimethoxyphenyl)cyclopropanecarbonitrile exerts its biological effects include:

  • Tubulin Polymerization Inhibition : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways has been observed in various studies, correlating with the activation of caspases and mitochondrial membrane potential changes .

Structure-Activity Relationships (SAR)

The SAR analysis of compounds related to 1-(3,4,5-trimethoxyphenyl)cyclopropanecarbonitrile reveals that modifications in the phenyl ring and substituents significantly influence biological activity. For example:

CompoundStructureIC50 (μM)Mechanism
12-(benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide0.45Tubulin inhibition
2Pyrrolizines with 3,4,5-trimethoxyphenyl moiety0.52 - 6.26Kinase inhibition
3Novel pyrimidine derivativesNot specifiedAURKA inhibition

Case Studies

  • Pyrrolizine Derivatives : A study synthesized new pyrrolizine compounds bearing the trimethoxyphenyl moiety and evaluated their cytotoxicity against MCF-7/ADR cells. The most active compounds induced pre-G1 and G2/M cell cycle arrest and showed significant binding affinities for tubulin and oncogenic kinases .
  • Heterocyclic Compounds : Another investigation focused on bioactive heterocycles containing the trimethoxyphenyl fragment. These compounds demonstrated potent antiproliferative activity by disrupting microtubule dynamics .

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